molecular formula C18H34N2O7S B13846184 Lincomycin N-Oxide

Lincomycin N-Oxide

Cat. No.: B13846184
M. Wt: 422.5 g/mol
InChI Key: KMUHVGAESZFABR-KQLOMLEKSA-N
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Description

Lincomycin N-Oxide is a derivative of lincomycin, a lincosamide antibiotic originally isolated from the soil bacterium Streptomyces lincolnensis. This compound is formed through the oxidation of lincomycin and exhibits similar antibacterial properties. It is primarily used in research settings to study the effects and mechanisms of lincosamide antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lincomycin N-Oxide is synthesized by oxidizing lincomycin using hydrogen peroxide in an alkaline medium. The reaction conditions can be adjusted to control the formation of different isomers of this compound. For instance, using ammonium hydroxide favors the formation of the S-isomer, while sodium hydroxide results in the formation of both R- and S-isomers. The addition of acetonitrile can accelerate the reaction .

Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions for Streptomyces lincolnensis to maximize lincomycin yield, followed by chemical oxidation. The fermentation medium typically includes soluble starch, sugar cane molasses, peptone water, sodium nitrate, and calcium carbonate. Optimizing parameters such as agitation speed, impeller type, and pH can significantly enhance lincomycin production .

Chemical Reactions Analysis

Types of Reactions: Lincomycin N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: this compound and its isomers.

    Reduction: Lincomycin.

    Substitution: Various lincomycin derivatives depending on the nucleophile used.

Scientific Research Applications

Lincomycin N-Oxide has several scientific research applications:

Mechanism of Action

Lincomycin N-Oxide exerts its antibacterial effects by binding to the 23S ribosomal RNA of the 50S bacterial ribosomal subunit. This binding inhibits protein synthesis in sensitive bacteria, leading to bacteriostatic or bactericidal effects depending on the concentration. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .

Comparison with Similar Compounds

This compound’s uniqueness lies in its modified structure, which can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives.

Properties

Molecular Formula

C18H34N2O7S

Molecular Weight

422.5 g/mol

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-1-oxido-4-propylpyrrolidin-1-ium-2-carboxamide

InChI

InChI=1S/C18H34N2O7S/c1-5-6-10-7-11(20(3,26)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(27-16)28-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-,20?/m1/s1

InChI Key

KMUHVGAESZFABR-KQLOMLEKSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H]([N+](C1)(C)[O-])C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O

Canonical SMILES

CCCC1CC([N+](C1)(C)[O-])C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O

Origin of Product

United States

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